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molecular formula C18H23NO8 B8498936 Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate CAS No. 61214-81-1

Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate

Cat. No. B8498936
M. Wt: 381.4 g/mol
InChI Key: TYPDNBTVOSQAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974165

Procedure details

A 500 ml. Morton flask equipped with a condenser, stirrer, and dropping funnel was flame dried and charged with NaH (11.9 g - 61% dispersion in mineral oil; 0.3 mole) and 150 ml. of 10% DMF in benzene. Triethyl 1,1,2-ethanetricarboxylate (73.9 g; 0.3 mole) was then added with vigorous stirring over a one hour period. After stirring at room temperature for 0.5 hour, there was then added as rapidly as possible o-nitrobenzyl chloride (51.5 g; 0.3 mole). The resulting reaction mixture was heated at reflux for 23 hours. After cooling, insoluble material was removed by filtration (supercel). Water was added to the filtrate followed by aqueous HCl to acidify the aqueous layer. Extraction with ether followed. The combined ethereal extracts were then washed twice with water, once with brine, dried over Na2SO4, filtered and rendered free of solvent in vacuo. The viscous oil so obtained was dissolved in acetonitrile and washed with n-pentane to remove the mineral oil. Removal of the acetonitrile afforded the crude product. The IR (infrared) and NMR (nuclear magnetic resonance) spectra were consistent with the structure and this material was used directly in the next step without further purification.
Name
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.9 g
Type
reactant
Reaction Step Three
Quantity
51.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[CH:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[N+:25]([C:28]1[CH:35]=[CH:34][CH:33]=[CH:32][C:29]=1[CH2:30]Cl)([O-:27])=[O:26]>C1C=CC=CC=1.C(#N)C>[C:15]([C:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([CH2:30][C:29]1[CH:32]=[CH:33][CH:34]=[CH:35][C:28]=1[N+:25]([O-:27])=[O:26])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
73.9 g
Type
reactant
Smiles
C(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
51.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCl)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring over a one hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Morton flask equipped with a condenser, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was flame
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration (supercel)
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
WASH
Type
WASH
Details
The combined ethereal extracts were then washed twice with water, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The viscous oil so obtained
WASH
Type
WASH
Details
washed with n-pentane
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
CUSTOM
Type
CUSTOM
Details
Removal of the acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC)C(CC(=O)OCC)(CC1=C(C=CC=C1)[N+](=O)[O-])C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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